An In-depth Technical Guide to 7-Aminoisoindolin-1-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 7-Aminoisoindolin-1-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-aminoisoindolin-1-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.
Chemical Structure and Identification
7-Aminoisoindolin-1-one is a substituted isoindolinone, a bicyclic scaffold composed of a fused benzene ring and a γ-lactam ring. The core structure is characterized by an amino group (-NH2) substituted at the 7th position of the isoindolinone framework.
Several derivatives of 7-aminoisoindolin-1-one are commercially available and have been documented in scientific literature. These include:
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7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one (CAS: 651733-81-2)[2]
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7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS: 761440-06-6)[3]
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3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 191732-75-9)[4]
These derivatives serve as valuable proxies for understanding the chemical and biological characteristics of the 7-aminoisoindolin-1-one core.
Physicochemical Properties
Quantitative physicochemical data for the parent 7-aminoisoindolin-1-one is limited. However, data for its derivatives and related isomers provide valuable insights. The properties of the core structure are crucial for its behavior in biological systems, including solubility, permeability, and target binding.
| Property | Value (for 6-amino-2,3-dihydroisoindol-1-one) | Reference |
| Molecular Formula | C8H8N2O | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Melting Point | 247 °C | [5] |
| Boiling Point (Predicted) | 499.9 ± 45.0 °C | [5] |
| Density (Predicted) | 1.307 ± 0.06 g/cm3 | [5] |
| pKa (Predicted) | 14.77 ± 0.20 | [5] |
Note: The data presented in the table is for the isomeric compound 6-amino-2,3-dihydroisoindol-1-one (CAS: 675109-45-2) and should be considered as an estimation for the 7-amino isomer.
Synthesis of the Isoindolin-1-one Scaffold
The synthesis of the isoindolin-1-one core can be achieved through various synthetic routes. A general and efficient one-pot method involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and an alcohol.[6] This approach is advantageous due to its mild, metal-free reaction conditions.[6]
Another common strategy is the ultrasonic-assisted synthesis from 3-alkylidenephtalides and primary amines.[7] This method is noted for its efficiency and high yields.[7] The synthesis of specific amino-substituted isoindolinones can be achieved by employing starting materials with the desired amino-functionalized aromatic ring.
Below is a generalized workflow for the synthesis of an N-substituted isoindolin-1-one.
Biological Activity and Therapeutic Potential
The isoindolin-1-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to a variety of biological targets. Derivatives of isoindolin-1-one have demonstrated a wide range of biological activities.
Anticancer Activity
Numerous studies have highlighted the potential of isoindolin-1-one derivatives as anticancer agents.[8] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival. For instance, a library of 48 isoindolinones was virtually screened for their ability to inhibit Cyclin-dependent kinase 7 (CDK7), a promising target in breast cancer therapy.[9] The study identified compounds with high binding affinity to CDK7, suggesting that the isoindolin-1-one moiety is a promising scaffold for the development of CDK7 inhibitors.[9]
Derivatives of 7-aminoisoindolin-1-one, such as 7-anilino-indoline-N-benzenesulfonamides, have shown potent anticancer activity, including against multidrug-resistant cancer cell lines.[10] These compounds were found to inhibit tubulin polymerization and block the cell cycle at the G2/M phase.[10]
Antimicrobial Activity
N-substituted isoindolin-1-ones have been investigated as potential antimicrobial agents.[11] Studies have reported the synthesis and evaluation of various derivatives against a range of bacteria and fungi, with some compounds exhibiting significant activity.[8][11]
Other Biological Activities
The diverse biological profile of the isoindolin-1-one scaffold extends to other therapeutic areas. Derivatives have been reported to possess antiviral, anti-inflammatory, and antihypertensive properties.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. The following sections outline general procedures that can be adapted for 7-aminoisoindolin-1-one and its derivatives.
General Synthesis of Novel Isoindolinone Derivatives
This protocol is adapted from a one-pot synthesis method.[6]
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Reaction Setup: To a solution of an appropriate 2-aroylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
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Addition of Chlorosulfonyl Isocyanate: Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.
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Alcohol Addition: Subsequently, add the corresponding alcohol (e.g., methanol, ethanol) (1 mL) and continue stirring at room temperature for 1 hour.
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Work-up: After the reaction is complete, remove the volatile components under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the desired isoindolinone derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the minimum inhibitory concentration (MIC) of a compound.
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Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
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Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
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Inoculation: Inoculate each well with the standardized microbial suspension.
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Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
7-Aminoisoindolin-1-one represents a valuable chemical scaffold with significant potential in drug discovery. While data on the parent compound is limited, the extensive research on its derivatives underscores the importance of the isoindolin-1-one core in medicinal chemistry. The diverse biological activities, particularly in oncology, highlight the promise of this compound class for the development of novel therapeutics.
Future research should focus on the synthesis and comprehensive biological evaluation of the parent 7-aminoisoindolin-1-one to fully elucidate its pharmacological profile. Further exploration of structure-activity relationships within series of 7-aminoisoindolin-1-one derivatives will be crucial for optimizing their potency and selectivity for various biological targets. The development of efficient and scalable synthetic routes will also be essential for advancing these promising compounds into preclinical and clinical development.
References
- 1. 7-AMINOISOINDOLIN-1-ONE CAS#: [m.chemicalbook.com]
- 2. Buy 7-Amino-2-(3,5-dimethylphenyl)-2,3-dihydro-1H-isoindol-1-one | 651733-81-2 [smolecule.com]
- 3. appretech.com [appretech.com]
- 4. 191732-75-9|3-(7-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise syntheses of 7-anilino-indoline-N-benzenesulfonamides as antimitotic and vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
